molecular formula C16H21NO5S B2629579 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2320680-63-3

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2629579
M. Wt: 339.41
InChI Key: JCHBVKXBEHEKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H21NO5S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Properties : Talupur et al. (2021) discussed the synthesis of compounds with a similar structure, highlighting their antimicrobial evaluation and molecular docking studies. These compounds show potential in microbial inhibition (Talupur et al., 2021).

  • Manufacture for High Purity : Mezei et al. (2009) reported an improved manufacturing process for a related compound, meloxicam, emphasizing the efficient removal of impurities for high-purity drug substance production (Mezei et al., 2009).

  • Practical Synthesis of CCR5 Antagonist : Ikemoto et al. (2005) described the practical synthesis of an orally active CCR5 antagonist with a structurally similar compound, demonstrating the compound's relevance in therapeutic applications (Ikemoto et al., 2005).

Chemical Transformations and Applications

  • Chemical Transformations for Potential Drugs : Kóczián et al. (2005) explored chemical transformations of tenoxicam, a related compound, to synthesize derivatives for potential medicinal applications (Kóczián et al., 2005).

  • Synthesis and Activity of Derivatives : Yar and Ansari (2009) synthesized a series of derivatives from a related compound and screened them for diuretic activity, showing the potential for developing new therapeutic agents (Yar & Ansari, 2009).

Novel Synthesis Methods

  • Synthesis of Biologically Active Compounds : Zia-ur-Rehman et al. (2009) developed novel biologically active compounds starting from ultrasonic mediated N-alkylation, which included structures similar to the compound (Zia-ur-Rehman et al., 2009).

  • Innovative Synthesis of Tripeptides : Strässler et al. (1997) reported the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, including compounds structurally related to the one , for the synthesis of tripeptides with potential biological applications (Strässler et al., 1997).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c18-5-6-22-16(3-7-23-8-4-16)10-17-15(19)12-1-2-13-14(9-12)21-11-20-13/h1-2,9,18H,3-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHBVKXBEHEKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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